

# Application Notes and Protocols for Cyclotron Production of Astatine-211

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Astatine-211 ( $^{211}$ At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its optimal decay characteristics, including a 7.2-hour half-life and a high linear energy transfer alpha emission, which is effective for killing cancer cells.[1][2] Its production, however, is limited to a few facilities worldwide with medium-energy cyclotrons.[3] [4] The most common and efficient production route is via the  $^{209}$ Bi( $\alpha$ ,2n) $^{211}$ At nuclear reaction on natural bismuth targets.[5][6] These application notes provide detailed protocols for the production and separation of  $^{211}$ At, summarizing key data and experimental workflows to aid researchers in this field.

## Principle of Production: The $^{209}$ Bi( $\alpha$ ,2n) $^{211}$ At Reaction

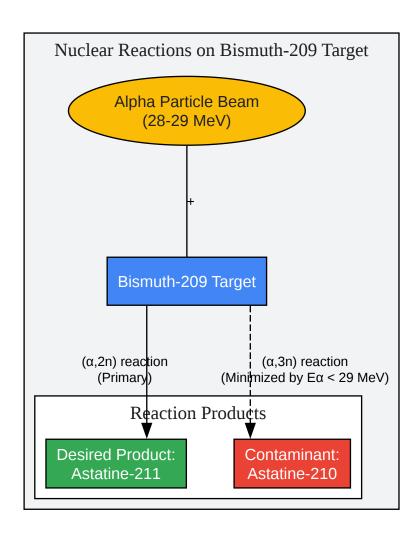
The production of  $^{211}$ At is achieved by bombarding a natural bismuth-209 ( $^{209}$ Bi) target with an alpha particle ( $\alpha$ ) beam. The primary nuclear reaction is:

$$^{209}$$
Bi +  $^{4}$ He  $\rightarrow ^{211}$ At + 2n

A competing reaction,  $^{209}$ Bi( $\alpha$ ,3n) $^{210}$ At, produces the undesirable isotope astatine-210 ( $^{210}$ At).[3]  $^{210}$ At is problematic because it decays to polonium-210 ( $^{210}$ Po), a long-lived (138.4-day half-life) and highly radiotoxic alpha emitter.[3][7]



The cross-section for the  $^{209}$ Bi( $\alpha$ ,2n) $^{211}$ At reaction has a threshold of about 20 MeV and peaks around 31 MeV.[3][7] However, to minimize the production of  $^{210}$ At, the incident alpha particle energy is typically kept below or slightly above the threshold for the ( $\alpha$ ,3n) reaction, which is approximately 28.4 MeV.[3] An optimal energy range of 28-29 MeV is often chosen to maximize  $^{211}$ At yield while keeping  $^{210}$ At contamination to an acceptable level.[3][5][8]



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Diagram 1: Nuclear reactions for Astatine-211 production.

# **Experimental Protocols**Protocol 1: Bismuth Target Preparation

The low melting point (271.5°C) and poor thermal conductivity of bismuth present a significant challenge, as the target can melt during high-current irradiations.[1][9] Therefore, proper target



design and cooling are critical.

#### Materials:

- High-purity bismuth pellets or powder
- Aluminum backing plate (target frame)
- Hot plate or solder pot
- Ceramic spatula
- Ultrasonic soldering iron (optional)

### Methodology:

- Place the aluminum backing plate on a hot plate pre-heated to approximately 310°C.[9]
- Place small pellets of bismuth onto the indented area of the aluminum frame.[10]
- Once the bismuth has melted, use a heated ceramic spatula to spread the molten bismuth evenly across the target area.[9][10] The spatula can also be used to remove the bismuth oxide crystalline layer that forms on the surface.[10]
- For improved thermal contact and adhesion between the bismuth and the aluminum backing, an ultrasonic soldering iron can be used to treat the interface.[10] This helps in producing thinner targets with stronger adhesion.[10]
- Allow the target to cool slowly to prevent cracking.
- Measure the final mass and average thickness of the bismuth layer. Targets can range from 200 μm to over 600 μm in thickness.[3][9]

## **Protocol 2: Cyclotron Irradiation**

The choice of an internal versus an external target system depends on the cyclotron capabilities and desired yield. Internal targets can often withstand higher beam currents, leading to greater <sup>211</sup>At production.[3]

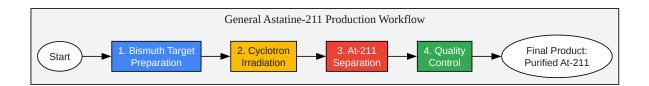


### Parameters:

- Particle Beam: Alpha particles (<sup>4</sup>He<sup>2+</sup>)
- Incident Beam Energy: 28.0 29.1 MeV. An energy of ~29 MeV has been shown to optimize
   211At yield while producing negligible <sup>210</sup>At.[5]
- Beam Current:
  - External Targets: Typically limited to 15-20 μA.[3]
  - Internal Targets: Can accommodate higher currents, from 50  $\mu$ A up to 100  $\mu$ A or more, with sufficient cooling.[2][3]
- Irradiation Time: 1.5 to 8 hours, depending on the required activity.[3][8]

### Procedure:

- Mount the prepared bismuth target onto the cyclotron's target holder.
- Ensure the target cooling system (e.g., flowing helium gas on the front, chilled water on the back) is operational.[9][11]
- Evacuate the target station and establish the alpha beam.
- Irradiate the target for the predetermined duration, monitoring beam current and target integrity throughout the run.
- After irradiation, allow for a brief cooling period before safely removing the target and transferring it to a shielded hot cell for chemical processing.





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Diagram 2: High-level workflow for Astatine-211 production.

## **Protocol 3: Astatine-211 Separation by Dry Distillation**

This method leverages the volatility of a statine at elevated temperatures to separate it from the non-volatile bismuth target.

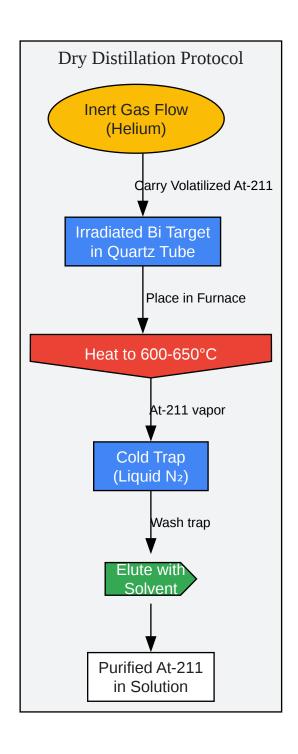
#### Materials:

- Tube furnace or induction heater
- Quartz distillation tube
- Gas flow line (Helium or Argon)
- Cold trap (e.g., PFA tube cooled with liquid nitrogen or chilled methanol)[1][12]
- Collection solvent (e.g., chloroform, methanol)

### Methodology:

- Place the irradiated bismuth target into a quartz tube situated within a furnace.
- Heat the target to 600-650°C.[12] At this temperature, the <sup>211</sup>At will sublimate from the molten bismuth.
- Pass an inert gas stream (e.g., Helium) over the target to carry the volatilized <sup>211</sup>At out of the furnace.[1]
- The gas stream is directed through a cold trap, where the <sup>211</sup>At condenses and is trapped on the cold surface.
- After the distillation is complete (typically 30-60 minutes), elute the trapped <sup>211</sup>At from the cold trap using a small volume of a suitable solvent.
- Typical recovery yields for this method are between 50% and 77%.[1][12]





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Diagram 3: Workflow for the dry distillation of Astatine-211.

## Protocol 4: Astatine-211 Separation by Wet Chemistry (Extraction Chromatography)

## Methodological & Application



Wet chemistry methods involve dissolving the target and separating the astatine using liquidphase techniques. Recent advancements have focused on rapid and high-yield extraction chromatography.[10][13]

### Materials:

- Concentrated nitric acid (HNO₃)
- Extraction chromatography column (e.g., Pre-Filter resin or ketone-infused porous beads)
   [13][14]
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Automated fluidic system (optional, but recommended for speed and radiation safety)[15][16]

### Methodology:

- Target Dissolution: Dissolve the irradiated portion of the bismuth target in concentrated (e.g., 10 M) nitric acid.[8][16] This can be done in a dedicated, sealed dissolution chamber to contain volatile astatine.[8]
- Column Preparation: Condition the extraction chromatography column according to the manufacturer's instructions.
- Loading: Load the dissolved target solution directly onto the column. Astatine species (e.g., AtO+) form complexes with the column's functional groups (like ketones), while bismuth passes through.[10][13]
- Washing: Wash the column with dilute acid (e.g., 1.5 M HCl) and then water to remove any remaining bismuth.[16]
- Elution: Elute the purified <sup>211</sup>At from the column using a stripping agent, such as 2 M NaOH. [16]
- This entire automated process can be completed in as little as 10-20 minutes with recovery yields of 95% or higher.[13][15][17]



# **Data Presentation: Summary of Production Parameters**

The following tables summarize quantitative data from various facilities and studies on the production of astatine-211.

Table 1: Cyclotron Irradiation Parameters and Astatine-211 Yields

Facility/ Study	Target System	Beam Energy (MeV)	Beam Current (μΑ)	Irradiati on Time (h)	Reporte d Yield (MBq/ µA·h)	Max. Activity Produce d (GBq)	Citation (s)
Universit y of Washingt on	Internal	28.0	55	4.0	28 ± 3	6.6	[3]
Universit y of Washingt on	External	29.0	58	4.0	~18.5	4.3	[5]
Texas A&M Universit y	Internal	28.8	4 - 8	8.0	~22.4	0.89 ± 0.08	[5][8]
Duke Universit y	Internal	Not specified	100	1.0	~75 mCi/hr (~2775 MBq/hr)	~7.4 (200 mCi)	[2]
Henri Becquere I/GIP ARRONA X	External	28.3	15	2.0	41	Not specified	[3]



Table 2: Comparison of Astatine-211 Separation Methods

Separation Method	Principle	Processing Time	Recovery Yield	Purity/Deco ntamination Factor (from Bi)	Citation(s)
Dry Distillation	Sublimation	~1 - 1.5 hours	55 - 77%	High	[2][12]
Wet Chemistry (Manual)	Solvent Extraction	Several hours	78 ± 11%	Good	[5]
Wet Chemistry (Automated Te-column)	Chromatogra phy	< 2 hours	88 - 95%	High (Bi < 0.031 ppm)	[16]
Wet Chemistry (Automated Ketone Resin)	Extraction Chrom.	10 - 20 minutes	≥ 95%	≥ 100,000	[8][10][15][17]

These notes provide a comprehensive overview and practical protocols for the cyclotron production and purification of astatine-211. Adherence to these methodologies, with appropriate consideration for radiation safety and facility-specific parameters, can enable the reliable production of this valuable radionuclide for therapeutic research and clinical applications.

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### Methodological & Application





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